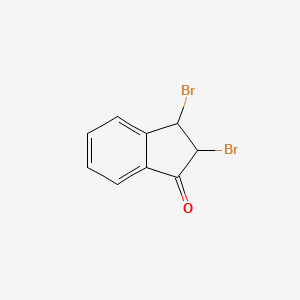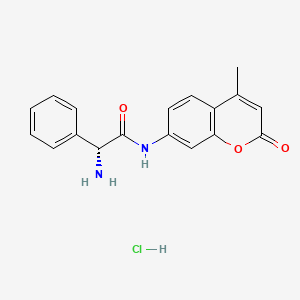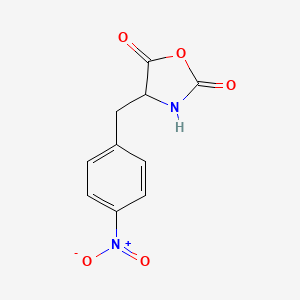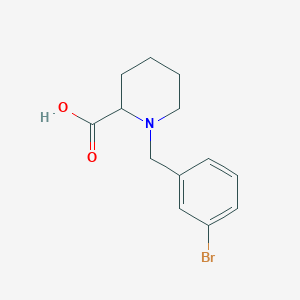![molecular formula C7H5BrO2 B12277163 2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one](/img/structure/B12277163.png)
2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one is an organic compound with the molecular formula C₇H₅BrO₂ It is a brominated derivative of cyclopenta[b]furan, characterized by a fused ring structure that includes a furan ring and a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one typically involves the bromination of a precursor compound. One common method is the radical bromination of the methyl group of a cyclopenta[b]furan derivative using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) under reflux conditions . The reaction proceeds through the formation of a brominated intermediate, which can be further converted into the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopenta[b]furan derivative without the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives, such as carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of the non-brominated cyclopenta[b]furan.
Oxidation: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can play a crucial role in these interactions by forming covalent bonds or participating in halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one: A sulfur analog with similar chemical properties but different reactivity due to the presence of sulfur instead of oxygen.
2-Bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one: Another sulfur analog with a slightly different structure and reactivity.
Uniqueness
2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its sulfur analogs
Propriétés
Formule moléculaire |
C7H5BrO2 |
|---|---|
Poids moléculaire |
201.02 g/mol |
Nom IUPAC |
2-bromo-5,6-dihydrocyclopenta[b]furan-4-one |
InChI |
InChI=1S/C7H5BrO2/c8-7-3-4-5(9)1-2-6(4)10-7/h3H,1-2H2 |
Clé InChI |
DSLXGANXQHNJKP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C1OC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid](/img/structure/B12277095.png)
![3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12277098.png)





![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-methoxypurin-2-yl]acetamide](/img/structure/B12277146.png)


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidine](/img/structure/B12277159.png)
![4-butoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B12277166.png)
![2-Methyl-3-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B12277170.png)
